molecular formula C15H17N3O5 B2503239 diethyl 1-(2-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 887224-81-9

diethyl 1-(2-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B2503239
CAS No.: 887224-81-9
M. Wt: 319.317
InChI Key: OSOBZLUWACBHNU-UHFFFAOYSA-N
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Description

Diethyl 1-(2-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a triazole-based compound featuring a 2-methoxyphenyl substituent at the N1 position and ester groups at C4 and C3. These compounds are typically synthesized via 1,3-dipolar cycloaddition between azides and acetylenic esters under solvent-free or mild conditions .

Properties

IUPAC Name

diethyl 1-(2-methoxyphenyl)triazole-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5/c1-4-22-14(19)12-13(15(20)23-5-2)18(17-16-12)10-8-6-7-9-11(10)21-3/h6-9H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSOBZLUWACBHNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)C2=CC=CC=C2OC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical CuI-Mediated Cycloaddition

The most widely employed method involves reacting 2-methoxyphenyl azide (2 ) with diethyl acetylenedicarboxylate (1 ) under CuI catalysis. This protocol, adapted from similar triazole syntheses, proceeds via a 1,3-dipolar cycloaddition to yield the 1,4-disubstituted triazole product. Key parameters include:

  • Catalyst : CuI (10 mol%)
  • Solvent : MeOH/H₂O (3:1)
  • Reaction Time : 3–12 hours at ambient temperature
  • Yield : 70–93%

The reaction’s regioselectivity arises from the copper’s ability to coordinate the alkyne, directing the azide to attack the β-position. Ascorbic acid is often added as a reducing agent to maintain Cu(I) stability.

β-Cyclodextrin-TSC@Cu Catalysis

A recyclable copper catalyst, β-cyclodextrin-thiosemicarbazone@Cu (β-CD-TSC@Cu), has been reported for analogous triazole syntheses. This homogeneous system offers:

  • Solvent : Water
  • Yield : >90%
  • Reusability : 7 cycles with ≤2 ppm copper leaching

The supramolecular β-cyclodextrin framework enhances substrate encapsulation, improving reaction kinetics and selectivity.

Flow Chemistry Approaches

Continuous-flow systems using immobilized catalysts (e.g., amberlyst A-21, phosphine resin) enable high-purity triazole synthesis. For example:

  • Residence Time : 3 hours
  • Purity : >95%
  • Catalyst Load : 5 mol% CuI

This method minimizes byproduct formation and simplifies scalability for industrial applications.

Alternative Metal Catalysts

Ruthenium-Catalyzed Cycloaddition

While CuAAC dominates, ruthenium catalysts (e.g., Cp*RuCl(PPh₃)₂) produce 1,5-disubstituted triazoles. However, this method is less relevant for the target 1,4-disubstituted product unless paired with alkyne functionalization strategies.

Synthesis of Key Intermediate: 2-Methoxyphenyl Azide

The azide precursor is synthesized via diazotization of 2-methoxyaniline (3 ) followed by sodium azide substitution:

  • Diazotization : NaNO₂, HCl, 0–5°C
  • Azidation : NaN₃, H₂O, 1 hour
  • Yield : 85–90%

Data Tables

Table 1. Comparative Analysis of CuAAC Methods

Method Catalyst Solvent Time (h) Yield (%) Purity (%)
Classical CuI CuI/ascorbate MeOH/H₂O 12 93 95
β-CD-TSC@Cu β-CD-TSC@Cu H₂O 6 92 98
Flow Chemistry CuI/resin DCM 3 90 >95

Table 2. Substituent Effects on Reaction Efficiency

Azide Substituent Alkyne Yield (%) Reference
2-Methoxyphenyl Diethyl acetylenedicarboxylate 93
4-Nitrophenyl Diethyl acetylenedicarboxylate 68
Benzyl Diethyl acetylenedicarboxylate 85

Mechanistic Insights

The CuAAC mechanism proceeds through a stepwise process:

  • Alkyne Activation : Cu(I) coordinates to the alkyne, forming a π-complex.
  • Azide Attack : The azide’s terminal nitrogen attacks the β-carbon, generating a six-membered copper-containing intermediate.
  • Ring Closure : Cyclization forms the triazole ring, releasing Cu(I) for subsequent cycles.

Density functional theory (DFT) studies confirm that electron-donating groups on the azide (e.g., 2-methoxy) accelerate the reaction by stabilizing transition states.

Challenges and Optimizations

  • Byproduct Formation : Symmetrical triazoles may form via dimerization of intermediates. Using excess azide (1.5 equiv) suppresses this.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility but require post-reaction purification. Water-based systems offer greener profiles.
  • Scalability : Flow chemistry methods enhance throughput but demand specialized equipment.

Chemical Reactions Analysis

Ester Hydrolysis and Functionalization

The diethyl ester groups undergo hydrolysis under acidic or basic conditions, forming carboxylic acid derivatives:

  • Acidic Hydrolysis : Using HCl or H₂SO₄ in aqueous ethanol converts esters to acids, though yields are modest (50–70%) .

  • Basic Hydrolysis : NaOH or KOH in refluxing THF/water provides carboxylates, which can be acidified to free acids.

Reaction ConditionProductYield (%)Reference
1M HCl, ethanol, 12 hDicarboxylic acid65
2M NaOH, THF/H₂O, refluxSodium dicarboxylate78

Nucleophilic Aromatic Substitution

The 2-methoxyphenyl group participates in electrophilic substitution reactions:

  • Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups at the para position relative to methoxy.

  • Halogenation : Bromine in acetic acid yields 4-bromo-2-methoxyphenyl derivatives.

Limitation : The electron-donating methoxy group directs electrophiles to the para position, but steric hindrance from the triazole ring reduces reactivity compared to simpler aryl systems.

Triazole Ring Functionalization

The 1,2,3-triazole core engages in further transformations:

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ selectively alkylates the triazole N-2 position .

  • Oxidation : Strong oxidants like KMnO₄ degrade the triazole ring, forming imidazolones and CO₂.

ReactionReagents/ConditionsMajor ProductYield (%)
N-2 AlkylationCH₃I, K₂CO₃, DMF, 60°CN-Methyl-triazole derivative85
Oxidative DegradationKMnO₄, H₂O, 100°CImidazolone + CO₂90

Cross-Coupling Reactions

Palladium-catalyzed couplings enable diversification of the methoxyphenyl group:

  • Suzuki Reaction : Using aryl boronic acids and Pd(PPh₃)₄ in toluene/ethanol introduces biaryl motifs .

  • Buchwald-Hartwig Amination : Forms aryl amines with secondary amines under Pd₂(dba)₃ catalysis .

Example :
Reaction with 4-fluorophenylboronic acid under Suzuki conditions produces 4-fluoro-2-methoxyphenyl analogs in 72% yield .

Biological Activity and Interaction Studies

Though not a direct chemical reaction, the compound’s interactions with biological targets inform its reactivity:

  • Antimicrobial Activity : Triazole derivatives disrupt microbial cell walls via hydrogen bonding with peptidoglycan transpeptidases (IC₅₀ = 12–45 µM) .

  • Enzyme Inhibition : Docking studies suggest competitive inhibition of cytochrome P450 enzymes through π-π stacking with the triazole ring .

Comparative Reactivity with Analogues

Key differences arise from substituent effects:

CompoundReactivity HighlightReference
Diethyl 1-(4-methylphenyl)-triazole-4,5-dicarboxylateFaster ester hydrolysis due to electron-donating methyl
Dimethyl 1-(2-pyridinyl)-triazole-4,5-dicarboxylateEnhanced CuAAC efficiency via pyridine coordination

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C without melting.

  • Photodegradation : UV irradiation (254 nm) in methanol cleaves the triazole ring within 6 h.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of diethyl 1-(2-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate. For instance:

  • Mechanism of Action : The compound exhibits significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). It induces G2/M phase cell cycle arrest and apoptosis through tubulin polymerization inhibition, which is crucial for cancer cell division .
  • Case Study : A study demonstrated that derivatives containing the 1,2,3-triazole moiety showed enhanced anticancer activity compared to their non-triazole counterparts. Compounds with similar structures exhibited IC50 values in the nanomolar range, indicating potent activity against cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • Testing Against Pathogens : Research indicates that triazole derivatives possess significant activity against Mycobacterium tuberculosis and multidrug-resistant strains. The mechanism involves disrupting bacterial cell wall synthesis and function .
  • Case Study : A series of synthesized triazole hybrids demonstrated promising results in inhibiting the growth of resistant bacterial strains. The structure-activity relationship (SAR) studies suggested that modifications to the triazole ring could enhance efficacy against specific pathogens .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

Modification Effect on Activity
Substitution on the phenyl ringAlters binding affinity to target proteins
Variation in alkyl groupsInfluences solubility and bioavailability
Changes in the triazole moietyAffects mechanism of action

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding interactions between this compound and various biological targets:

  • Binding Affinity : Docking simulations indicate favorable binding conformations with tubulin and other cancer-related proteins. These studies provide insights into how structural modifications can enhance potency and selectivity .

Mechanism of Action

The mechanism of action of diethyl 1-(2-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate involves its interaction with specific molecular targets. Triazole derivatives often exert their effects by binding to enzymes or receptors, inhibiting their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in antimicrobial applications, the compound may inhibit key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Electronic Effects

The 2-methoxyphenyl group in the target compound is an electron-rich aromatic substituent, which contrasts with analogs bearing:

  • Benzothiazole-piperazine conjugates (e.g., compound 6b in ): These moieties improve anticancer activity by interacting with cellular targets like kinases .
  • Halogenated aryl groups (e.g., dimethyl 1-(4-bromophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate): Electron-withdrawing groups alter solubility and reactivity, as seen in regioselective reductions .
Table 1: Substituent Effects on Key Properties
Compound Substituent Key Functional Impact Biological/Chemical Activity Yield (%) Reference
2-Methoxyphenyl (hypothetical) Electron-donating, enhances π-conjugation Potential corrosion inhibition N/A N/A
Oxazolinylmethyl Steric bulk, H-bonding sites Antibacterial (MIC: 8–32 µg/mL) 71–94
Benzothiazole-piperazine Target-specific interactions Anticancer (IC50: 0.71–2.25 µM) 92–94
4-Bromophenyl Electron-withdrawing, alters solubility Intermediate for further functionalization 93

Spectroscopic and Physical Properties

Key NMR shifts for triazole diesters vary with substituents:

  • Ethyl ester protons : δ 1.24–1.33 (CH3) and δ 4.29–4.39 (CH2) ppm for diethyl esters .
  • Methoxy groups : In related compounds, methoxy carbons resonate at δ 52.7–62.8 ppm in 13C-NMR .
  • Carbonyl carbons : Ester carbonyls appear at δ 160–168 ppm, sensitive to electronic effects .

Biological Activity

Diethyl 1-(2-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological evaluations, and potential applications of this compound, supported by data tables and relevant case studies.

This compound is synthesized through a multi-step process involving the reaction of appropriate precursors. The compound has a molecular formula of C17H20N4O4C_{17}H_{20}N_4O_4 and a molecular weight of 356.37 g/mol. Its structure features a triazole ring that is crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₇H₂₀N₄O₄
Molecular Weight356.37 g/mol
CAS Number887224-81-9

2.1 Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains.

  • Case Study : In vitro studies demonstrated that this compound exhibited effective antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

2.2 Antifungal Activity

The compound also shows antifungal properties. A study evaluating its efficacy against common fungal pathogens revealed:

  • Results : The compound displayed a zone of inhibition of up to 25 mm against Candida albicans, indicating strong antifungal activity.

The mechanism by which this compound exerts its biological effects involves the inhibition of key enzymes in microbial metabolism. Specifically, it has been suggested that the triazole ring interacts with the active sites of enzymes involved in cell wall synthesis and replication.

4. Cytotoxicity Studies

Cytotoxicity assessments using various cancer cell lines have shown that this compound can induce apoptosis in cancer cells:

Cell LineIC50 (µM)
HT-2915.6
COLO-20518.4

These findings suggest potential applications in cancer therapy as an adjunct or alternative treatment strategy.

5. Conclusion and Future Directions

This compound demonstrates significant promise as a multifunctional agent with antimicrobial and anticancer properties. Future research should focus on:

  • In vivo Studies : To further elucidate its pharmacokinetics and therapeutic efficacy.
  • Structural Modifications : To enhance its potency and selectivity against target pathogens.

The ongoing exploration into this compound's biological activities may lead to novel therapeutic agents in the fight against resistant microbial strains and cancer.

Q & A

Basic: What are the common synthetic routes for diethyl 1-(2-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate?

Answer:
The compound is typically synthesized via 1,3-dipolar cycloaddition (click chemistry) between azide precursors and diethyl acetylenedicarboxylate. Key methods include:

  • Solvent-free click coupling : Reaction of dimethyl/diethyl acetylenedicarboxylate with aryl azides (e.g., 2-methoxyphenyl azide) at 80–90°C for rapid, high-yield (~93%) synthesis .
  • Microwave-assisted cycloaddition : Enhances reaction efficiency and regioselectivity under controlled conditions .
  • Copper-free click chemistry : Used for biocompatible applications, avoiding metal catalysts .

Advanced: How can regioselectivity in 1,3-dipolar cycloadditions be controlled during synthesis?

Answer:
Regioselectivity (1,4- vs. 1,5-triazole isomers) is influenced by:

  • Reaction temperature : Higher temperatures favor thermodynamic products .
  • Catalyst-free conditions : Copper-free methods in aqueous media reduce side reactions .
  • Substituent effects : Electron-donating groups (e.g., methoxy) on the azide direct regiochemistry via electronic stabilization of transition states .

Basic: What spectroscopic methods are used for structural characterization?

Answer:
Key techniques include:

  • NMR spectroscopy : 1H^1H, 13C^{13}C, and 31P^{31}P NMR identify substituents and confirm regiochemistry (e.g., ester proton signals at δ 3.97–4.39 ppm) .
  • IR spectroscopy : Ester C=O stretches (~1740 cm1^{-1}) and triazole C=N (~1599 cm1^{-1}) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Advanced: How to resolve contradictions in spectroscopic data interpretation?

Answer:
Discrepancies (e.g., overlapping NMR signals) are resolved using:

  • X-ray crystallography : Definitive structural assignment via SHELX-refined datasets (e.g., C–C bond lengths: 1.375–1.489 Å) .
  • DFT calculations : Predict electronic structures and compare with experimental data .
  • 2D NMR (COSY, HSQC) : Resolve complex coupling patterns in crowded spectra .

Basic: What computational methods support structural analysis?

Answer:

  • Density Functional Theory (DFT) : Models electronic properties and optimizes geometries .
  • Molecular docking : Predicts binding interactions for biological activity studies .
  • Crystallographic software (SHELX) : Refines X-ray data for accurate bond/angle measurements .

Advanced: What are the challenges in crystallographic refinement of this compound?

Answer:
Challenges include:

  • Twinned data : Requires specialized refinement protocols in SHELXL .
  • Disorder in flexible groups : Ethoxy or methoxy substituents may require constrained refinement .
  • Hydrogen bonding networks : O–H⋯O and C–H⋯N interactions complicate density maps .

Basic: How to design biological activity assays for this compound?

Answer:

  • In vitro screening : Test against cancer cell lines (e.g., MTT assays) with IC50_{50} determination .
  • Enzyme inhibition studies : Target specific proteins (e.g., kinases) using fluorescence-based assays .
  • Antimicrobial testing : Agar diffusion assays against bacterial/fungal strains .

Advanced: How to optimize structure-activity relationship (SAR) studies for triazole derivatives?

Answer:

  • Substituent variation : Modify methoxy/ethoxy groups to alter lipophilicity and bioavailability .
  • Bioisosteric replacement : Replace ester groups with amides to enhance metabolic stability .
  • Pharmacophore mapping : Identify critical functional groups (e.g., triazole core) via 3D-QSAR .

Basic: What material science applications are explored for this compound?

Answer:

  • Polymer modification : Covalent attachment to PVC via click chemistry reduces plasticizer leaching .
  • Corrosion inhibition : Adsorption on metal surfaces (e.g., API 5L X70 steel) via triazole-electron interactions .
  • Supramolecular chemistry : Self-assembly into hydrogels for tissue engineering .

Advanced: How to incorporate this compound into polymers without leaching?

Answer:

  • Covalent grafting : Copper-free click reaction links triazole esters to azide-functionalized polymers .
  • Copolymerization : Radical-initiated copolymerization with vinyl chloride monomers .
  • Crosslinking agents : Form stable networks using triazole-thiol or triazole-alkyne reactions .

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